An In-depth Technical Guide to (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide to (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate: A Chiral Building Block for Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the chemical structure, physical properties, synthesis, and applications of a key pyrrolidine-based building block.
(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its stereochemically defined pyrrolidine scaffold. This five-membered nitrogen-containing heterocycle is a recurring motif in a multitude of biologically active compounds and approved drugs.[1][2] The specific stereochemistry at the C3 and C4 positions, coupled with the orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) group on the ring nitrogen and an ethyl ester—makes this molecule a versatile intermediate for the synthesis of complex molecular architectures with high stereocontrol.
This technical guide provides a comprehensive overview of the chemical and physical properties of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate, alongside insights into its synthesis, reactivity, and applications in the pharmaceutical industry.
Molecular Structure and Key Identifiers
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and fundamental properties.
The structure of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is defined by a pyrrolidine ring substituted at four positions. The stereochemistry is fixed with the amine group at C4 and the ethyl carboxylate group at C3 in a trans configuration relative to each other, both pointing in the same direction from the average plane of the ring. The ring nitrogen is protected with a Boc group.
| Property | Value | Source |
| CAS Number | 1161742-89-7 | [3] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [3] |
| Molecular Weight | 258.31 g/mol | [3] |
| IUPAC Name | Ethyl (3S,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-3-carboxylate | |
| SMILES | CCOC(=O)[C@H]1CN(C1)C(=O)OC(C)(C)C | [3] |
Physicochemical Properties
Detailed experimental data on the physical properties of this specific stereoisomer are not widely published. However, based on the properties of structurally related compounds and general principles of organic chemistry, the following characteristics can be anticipated.
| Property | Predicted/Observed Value | Notes |
| Appearance | White to off-white solid or oil | Based on similar Boc-protected amino esters. |
| Melting Point | Not available | - |
| Boiling Point | Not available | A predicted boiling point for a related piperidine analog is 353.7±42.0 °C, suggesting a high boiling point for the title compound. |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | The Boc group and ethyl ester contribute to its solubility in organic solvents. |
Synthesis and Spectroscopic Characterization
A plausible synthetic approach could involve the stereoselective functionalization of a suitable pyrrolidine precursor. For instance, a Michael addition to a substituted pyrroline, followed by stereoselective reduction and functional group manipulations, could lead to the desired (3S,4S) stereochemistry.
Spectroscopic Data (Predicted):
While experimental spectra for this specific compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the ethyl group of the ester, and the tert-butyl group of the Boc protecting group. The chemical shifts and coupling constants of the pyrrolidine ring protons would be crucial for confirming the cis or trans stereochemistry of the substituents.
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¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbonyl carbons of the ester and the Boc group, the carbons of the pyrrolidine ring, and the carbons of the ethyl and tert-butyl groups.
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Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]+ or, more likely, a protonated molecular ion peak [M+H]+ in techniques like electrospray ionization (ESI).
Reactivity and Chemical Transformations
The chemical reactivity of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is dictated by its functional groups: the Boc-protected ring nitrogen, the primary amine, and the ethyl ester.
Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions, including basic and nucleophilic environments. It is, however, readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free secondary amine.
Primary Amine: The free amino group at the C4 position is nucleophilic and can participate in a variety of chemical reactions, including:
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Acylation to form amides.
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Alkylation to form secondary or tertiary amines.
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Reductive amination with aldehydes or ketones.
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Formation of sulfonamides.
Ethyl Ester: The ethyl ester at the C3 position can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. It can also be reduced to the primary alcohol or react with organometallic reagents.
The presence of these functional groups allows for a high degree of synthetic flexibility, enabling the selective modification of the molecule at different positions to build more complex structures.
Figure 1: Key reactive sites and potential transformations of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional nature allows for the presentation of substituents in well-defined spatial orientations, which is crucial for effective binding to biological targets.
(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate, with its specific stereochemistry and functional handles, is an attractive building block for the synthesis of a wide range of biologically active molecules. For example, related aminopyrrolidine derivatives are key intermediates in the synthesis of inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and Janus kinase (JAK) inhibitors for autoimmune diseases.
While a specific drug synthesized directly from this exact molecule is not prominently featured in the reviewed literature, its structural motifs are present in various patented compounds, highlighting its potential as a key intermediate in the development of novel therapeutics.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate.
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Safety: Based on safety data sheets for similar compounds, it may cause skin and eye irritation.[4] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handling: Handle in a well-ventilated area to avoid inhalation of any dust or vapors.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to minimize potential degradation. As it is an amine, it may be sensitive to air and carbon dioxide. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal.
Conclusion
(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is a stereochemically defined and synthetically versatile building block with significant potential in drug discovery and development. Its well-defined three-dimensional structure and orthogonally protected functional groups provide a robust platform for the synthesis of complex and biologically active molecules. While detailed experimental data for this specific compound are not extensively documented in publicly available literature, its structural relationship to known pharmaceutical intermediates underscores its importance. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the utility of such chiral building blocks in constructing the next generation of medicines is undeniable.
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